molecular formula C26H20ClN3O3S B2882731 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114827-58-5

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2882731
CAS No.: 1114827-58-5
M. Wt: 489.97
InChI Key: RUCMLMPQCQWUFH-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in various scientific fields

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with quinazolinone cores are known for their antimicrobial, anticancer, and anti-inflammatory properties. This specific compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Formation of the Quinazolinone Core: This step usually involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the oxazole ring, potentially altering the compound’s biological activity.

    Substitution: The chlorophenyl group can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone or oxazole derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-chlorophenyl)oxazol-4-yl)methylthio)quinazolin-4(3H)-one
  • 3-(2-methoxyphenyl)-2-(methylthio)quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-5-methyloxazole

Uniqueness

The uniqueness of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the oxazole and quinazolinone moieties, along with the chlorophenyl and methoxyphenyl groups, provides a unique scaffold for potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-21(28-24(33-16)17-11-13-18(27)14-12-17)15-34-26-29-20-8-4-3-7-19(20)25(31)30(26)22-9-5-6-10-23(22)32-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCMLMPQCQWUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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